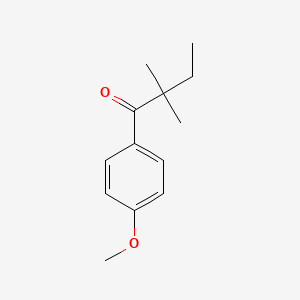

2,2-Dimethyl-4'-methoxybutyrophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dimethyl-4’-methoxybutyrophenone is an organic compound with the molecular formula C₁₃H₁₈O₂. It is a ketone derivative characterized by the presence of a methoxy group attached to the phenyl ring and two methyl groups attached to the butyrophenone backbone. This compound is utilized in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4’-methoxybutyrophenone typically involves the reaction of 4-methoxybenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired ketone.

Industrial Production Methods: In an industrial setting, the production of 2,2-Dimethyl-4’-methoxybutyrophenone can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to enhance the efficiency and yield of the product.

Types of Reactions:

Oxidation: 2,2-Dimethyl-4’-methoxybutyrophenone can undergo oxidation reactions to form corresponding carboxylic acids or esters.

Reduction: Reduction of the ketone group can yield secondary alcohols.

Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium methoxide or other strong bases can facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids or esters.

Reduction: Secondary alcohols.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-4’-methoxybutyrophenone is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a precursor for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities. Industrially, it is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-4’-methoxybutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ketone functionality play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

- 2,2-Dimethyl-4’-methoxyacetophenone

- 2,2-Dimethyl-4’-methoxybenzophenone

- 2,2-Dimethyl-4’-methoxybutyraldehyde

Uniqueness: 2,2-Dimethyl-4’-methoxybutyrophenone is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different physicochemical properties, such as boiling point, melting point, and solubility, making it suitable for specific applications in research and industry.

Biologische Aktivität

2,2-Dimethyl-4'-methoxybutyrophenone (DMB) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article provides a comprehensive overview of the biological activity of DMB, including its mechanisms of action, experimental findings, and comparisons with related compounds.

DMB is characterized by a butyrophenone structure with two methyl groups and a methoxy substituent at the para position. Its molecular formula is C13H16O2, and it exhibits distinct chemical reactivity due to the presence of both ketone and methoxy functional groups. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

| Property | Value |

|---|---|

| Molecular Formula | C13H16O2 |

| Molecular Weight | 220.27 g/mol |

| Boiling Point | 280 °C |

| Melting Point | 60-62 °C |

| Solubility | Soluble in organic solvents |

The biological activity of DMB is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound acts as an electrophile, allowing it to participate in nucleophilic reactions with biomolecules. This reactivity can lead to modulation of various biochemical pathways, such as enzyme inhibition or activation, which are crucial for cellular signaling processes.

Key Mechanisms

- Enzyme Interaction : DMB may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Binding : The compound's structure allows it to bind to specific receptors, potentially influencing physiological responses.

- Oxidative Stress Modulation : DMB has been shown to influence oxidative stress markers, which are critical in various disease processes .

Biological Activity Studies

Research into the biological activity of DMB has revealed several promising applications:

- Antioxidant Activity : DMB exhibits significant antioxidant properties, which can protect cells from oxidative damage. In vitro studies have demonstrated its ability to reduce reactive oxygen species (ROS) levels in cultured cells .

- Hepatoprotective Effects : In animal models, DMB has been shown to ameliorate liver injury induced by carbon tetrachloride (CCl4). It regulates oxidative stress markers and modulates gene expression related to apoptosis (e.g., p53, Bax, Bcl2), suggesting its potential as a therapeutic agent for liver diseases .

- Cytotoxicity Studies : Various concentrations of DMB were tested for cytotoxic effects on different cell lines (e.g., MHCC-97H). Results indicated that DMB did not induce significant cytotoxicity at concentrations up to 100 μg/mL .

Case Studies

Several studies have provided insights into the biological effects of DMB:

- Study on Liver Injury : A study conducted on rats treated with CCl4 showed that administration of DMB significantly reduced liver enzyme levels (ALT, AST) compared to control groups. Histological analysis confirmed reduced liver damage .

- In Vitro Antioxidant Study : In cultured hepatocytes, DMB treatment led to a decrease in lipid peroxidation markers and increased glutathione levels, highlighting its role in combating oxidative stress .

Comparison with Similar Compounds

DMB's unique structure imparts specific biological activities that differ from related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2,2-Dimethylbutyrophenone | Lacks methoxy group; different reactivity | Lower antioxidant activity |

| 2-Methoxybutyrophenone | Fewer methyl groups; altered sterics | Reduced enzyme inhibition |

| 2,2-Dimethyl-4'-methoxyacetophenone | Structural variations affecting binding affinity | Variable pharmacological effects |

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2,2-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-5-13(2,3)12(14)10-6-8-11(15-4)9-7-10/h6-9H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCBHBHTRKGRDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642421 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-08-7 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.